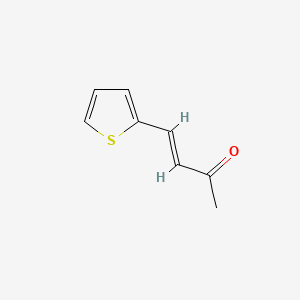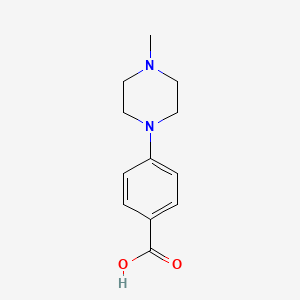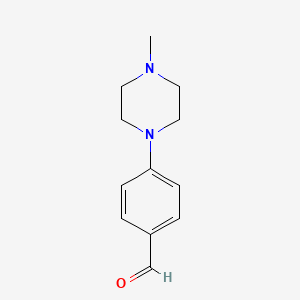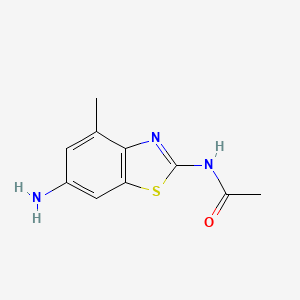![molecular formula C16H11Cl2NO B1299124 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline CAS No. 76590-23-3](/img/structure/B1299124.png)
3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline is a chlorinated aniline derivative with a naphthyl group attached through an ether linkage. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related chloroaniline compounds and their derivatives. These papers can help infer potential characteristics and synthetic routes for the compound .
Synthesis Analysis
The synthesis of chloroaniline derivatives typically involves the use of chlorinated starting materials and various catalytic or stoichiometric reactions. For instance, the synthesis of substituted quinolines from anilines and 1,3-diols is catalyzed by ruthenium and involves a cyclocondensation reaction . Similarly, the practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline is achieved through a condensation reaction followed by reduction . Another study describes the synthesis of a complex chloroaniline derivative through high-pressure hydrolysis and reduction, followed by an addition reaction . These methods suggest that the synthesis of this compound could potentially involve similar strategies, such as catalytic reactions, condensations, and reductions.
Molecular Structure Analysis
The molecular structure of chloroaniline derivatives is characterized by the presence of chloro substituents and additional functional groups that can influence the overall geometry and electronic properties of the molecule. For example, the isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines exhibit different dihedral angles between the pyrrole and benzene rings, which could affect their reactivity and interactions . This suggests that the molecular structure of this compound would also be influenced by the positions of the chloro substituents and the naphthyl group, potentially leading to unique electronic and steric characteristics.
Chemical Reactions Analysis
Chloroaniline derivatives can participate in various chemical reactions, often facilitated by their functional groups. The presence of the chloro and amino groups allows for further functionalization and the formation of complex structures. The papers provided do not detail specific reactions for this compound, but the synthesis of related compounds suggests that such molecules could undergo nucleophilic substitution, coupling reactions, or be used as intermediates in the synthesis of more complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroaniline derivatives are influenced by their molecular structure. For example, the copolymerization of aniline derivatives with poly(ethylene oxide) chains at the 3-position affects the electric conductivity and spectroscopic characteristics of the resulting copolymers . Although the specific properties of this compound are not discussed in the provided papers, it can be inferred that the chloro and ether groups would impact its solubility, melting point, and potential for forming hydrogen bonds or other intermolecular interactions.
Scientific Research Applications
Synthetic Applications and Structural Insights
Synthesis and Spectroscopic Properties : The synthesis of novel chemical structures, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, involves reactions with chloral and substituted anilines, offering insights into the structural properties and potential applications of similar compounds (Issac & Tierney, 1996). This research highlights the versatility of aniline derivatives in synthesizing complex molecules with potential applications in materials science and pharmacology.
Environmental Analysis and Forensics
Chemical Fingerprinting for Environmental Samples : Analytical methods for naphthenic acids in environmental samples have been reviewed, with a focus on distinguishing compounds in oil sands process affected waters. This research emphasizes the importance of chemical fingerprinting in environmental forensics and pollution tracking, where derivatives of naphthalene play a crucial role in identifying contamination sources (Headley et al., 2013).
Advanced Materials and Polymers
Plastic Scintillators and Polymethyl Methacrylate : The scintillation properties of plastic scintillators based on polymethyl methacrylate with various luminescent dyes are considered, demonstrating how naphthalene derivatives can enhance the optical properties of materials used in radiation detection and other photonic applications (Salimgareeva & Kolesov, 2005).
Environmental Toxicology and Pollution
Polychlorinated Naphthalenes and Human Exposure : A review on polychlorinated naphthalenes highlights their environmental persistence and toxicity, similar to other chlorinated aromatic compounds. This research underscores the environmental and health risks associated with chlorinated naphthalene derivatives, emphasizing the need for monitoring and regulation (Domingo, 2004).
Catalysis and Chemical Reactions
Catalytic Synthesis of Polyoxymethylene Dimethyl Ethers : This review discusses the role of catalysts, including those based on platinum, in the production of oxygenated fuels from propane dehydrogenation, highlighting the significance of naphthalene derivatives in developing more efficient and less polluting chemical processes (Baranowski et al., 2017).
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Based on its chemical structure, it may undergo nucleophilic substitution reactions . The presence of the aniline group (NH2) and the chloro groups (Cl) could potentially allow it to interact with various biological targets.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.
properties
IUPAC Name |
3-chloro-4-(4-chloronaphthalen-1-yl)oxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-13-6-8-15(12-4-2-1-3-11(12)13)20-16-7-5-10(19)9-14(16)18/h1-9H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXTZTZSPXTCFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353712 |
Source


|
| Record name | 3-CHLORO-4-[(4-CHLORO-1-NAPHTHYL)OXY]ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76590-23-3 |
Source


|
| Record name | 3-CHLORO-4-[(4-CHLORO-1-NAPHTHYL)OXY]ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid](/img/structure/B1299052.png)


![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)

![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)
![1-[2-(3-Bromophenoxy)ethyl]piperidine](/img/structure/B1299075.png)
![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1299080.png)

